4-Nitrocinnamaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1318. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

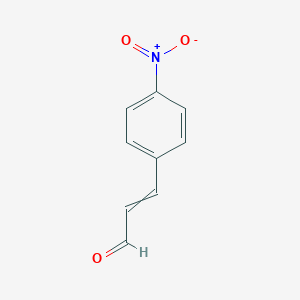

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGQVMMYDWQDEC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-79-8, 49678-08-2 | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8LAM7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrocinnamaldehyde CAS number and IUPAC name

An In-depth Technical Guide to 4-Nitrocinnamaldehyde

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's chemical identity, physicochemical properties, synthesis protocols, and its notable biological activities, with a focus on its antimicrobial and antibiofilm potential.

Chemical Identity and Nomenclature

This compound is an α,β-unsaturated aromatic aldehyde. The predominantly available isomer is the trans or (E) isomer, which is the focus of this guide.

-

IUPAC Name : (2E)-3-(4-nitrophenyl)prop-2-enal[1]

-

Synonyms : p-Nitrocinnamaldehyde, (E)-3-(4-Nitrophenyl)acrylaldehyde, trans-4-Nitrocinnamaldehyde[1][2]

-

CAS Number : There are two CAS numbers frequently associated with this compound. 49678-08-2 is specific to the (E) or trans-isomer, which is the most commonly studied form.[2][3][4][5] The CAS number 1734-79-8 is also used, sometimes more generally.[1] Researchers should verify the specific isomer when sourcing this chemical.

Physicochemical Properties

A summary of the key physical and chemical properties of (E)-4-Nitrocinnamaldehyde is presented in Table 1. This data is crucial for handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Light yellow to brown solid/powder/crystal | [2][3] |

| Melting Point | 140-143 °C | [3][6] |

| Assay Purity | ≥98% | [3] |

| Storage Temperature | 2-8°C | [3] |

| Storage Conditions | Store under inert gas; Air sensitive | [2] |

| Linear Formula | O₂NC₆H₄CH=CHCHO | [3][5] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via a Claisen-Schmidt condensation or by the direct nitration of cinnamaldehyde (B126680).

Synthesis via Claisen-Schmidt Condensation

This is a common method for forming α,β-unsaturated aldehydes. It involves the base-catalyzed condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an aliphatic aldehyde (acetaldehyde).

A general procedure for the synthesis of β-aryl enals, adaptable for this compound, is as follows[1]:

-

Reactant Preparation : In a 50 mL round-bottom flask, combine 4-nitrobenzaldehyde (B150856) (2 mmol), 9 mL of ethanol, and 3 mL of water.

-

Catalyst and Base Addition : Add 2 equivalents of cesium carbonate (Cs₂CO₃) and 25 mg of a suitable catalyst (e.g., CoCr₂O₄-HNT) to the mixture.[1]

-

Reaction : Reflux the mixture at 120 °C for 8 hours.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation : Upon completion, cool the mixture. The product can be isolated and purified using column chromatography.

A 90% yield has been reported for this type of reaction.[1]

Synthesis via Nitration of Cinnamaldehyde

Direct nitration of cinnamaldehyde can yield a mixture of ortho- and para-nitrocinnamaldehyde.[7] The procedure involves reacting cinnamaldehyde with a nitrating agent, such as nitric acid in a mixture of acetic acid and acetic anhydride, at low temperatures.[7] Separation of the resulting isomers is necessary to isolate the desired 4-nitro product.

Biological Activity and Applications

This compound has garnered significant interest for its potent biological activities, particularly its antimicrobial and antibiofilm properties, which often surpass those of the parent compound, cinnamaldehyde.

Antimicrobial and Antibiofilm Activity

Studies have demonstrated that this compound is a potent inhibitor of both Gram-positive and Gram-negative bacteria. It not only inhibits the growth of planktonic (free-floating) bacteria but is also highly effective at preventing the formation of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics.[5][6]

| Organism | Test | Concentration (µg/mL) | Result | Reference(s) |

| Uropathogenic Escherichia coli (UPEC) | MIC | 100 | Inhibition of planktonic cell growth | [5][6] |

| Staphylococcus aureus | MIC | 100 | Inhibition of planktonic cell growth | [5][6] |

| Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition | 50 | >98% inhibition of biofilm formation | [5][6] |

| Staphylococcus aureus | Biofilm Inhibition | 100 | 89% inhibition of biofilm formation | [5] |

| Vibrio parahaemolyticus | MIC | 50 | Inhibition of planktonic cell growth | [8] |

The antibacterial effect of this compound is multifaceted. While the exact signaling pathways are a subject of ongoing research, the primary mechanisms are believed to involve:

-

Membrane Disruption : Like its parent compound, it is thought to damage the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.[9]

-

Inhibition of Virulence Factors : It has been shown to inhibit key bacterial virulence factors, such as swimming motility in UPEC, which is crucial for infectivity.[6]

-

Inhibition of Biofilm Formation : It potently inhibits the initial stages of biofilm development, including bacterial adhesion to surfaces and the production of the extracellular polymeric substance (EPS) matrix.[6]

-

Inhibition of Cell Division : Some cinnamaldehyde derivatives have been shown to target key proteins involved in bacterial cell division, such as FtsZ.[10]

Genotoxicity

A critical consideration for any potential therapeutic agent is its safety profile. Studies have investigated the genotoxicity of this compound and have found that it can be mutagenic in bacterial assays, such as the Ames test and the SOS chromotest.[11][12] This genotoxic activity is highly dependent on the presence of the nitro group and its metabolic activation by bacterial nitroreductase enzymes.[11][12]

The genotoxicity is significantly higher for the para-nitro compound compared to its ortho- and meta-isomers, which may also correlate with its higher antimicrobial activity.[11] These findings necessitate careful toxicological evaluation in mammalian systems before considering any therapeutic applications.

Key Experimental Protocols

This section provides outlines for key assays used to characterize the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15]

-

Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, approx. 1-2 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (approx. 5 x 10⁵ CFU/mL).[13]

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable sterile broth medium.

-

Inoculation : Add 50-100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[13][14]

-

Incubation : Incubate the plate at 37°C for 16-24 hours.[13][14]

-

Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Biofilm Inhibition Assay

The crystal violet (CV) assay is commonly used to quantify biofilm formation.

-

Assay Setup : Prepare serial dilutions of this compound in a 96-well plate with growth medium.

-

Inoculation : Add a standardized bacterial suspension to each well and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-

Washing : After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Staining : Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes.[8]

-

Extraction : Wash away the excess stain and allow the plate to dry. Solubilize the bound CV stain with 30% acetic acid or ethanol.[8]

-

Quantification : Measure the absorbance of the solubilized stain using a plate reader (e.g., at 570 nm) to quantify the amount of biofilm.[8]

Conclusion

This compound is a synthetically accessible compound with well-defined chemical properties. Its potent antibacterial and, most notably, antibiofilm activities against clinically relevant pathogens make it a compound of significant interest for the development of new antimicrobial agents. However, concerns regarding its potential genotoxicity, mediated by nitroreductase activation, are a critical consideration. Future research should focus on detailed mechanistic studies of its antimicrobial action, exploring its potential as a lead compound for derivatives with an improved safety profile, and conducting thorough toxicological assessments in preclinical models.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]

- 3. This compound, predominantly trans 98 49678-08-2 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus | MDPI [mdpi.com]

- 6. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Antibiofilm Effect of Cinnamaldehyde-Chitosan Nanoparticles against the Biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 11. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 4-Nitrocinnamaldehyde: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamaldehyde is an aromatic organic compound with significant potential in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound, predominantly found as the trans isomer, is a light yellow to brown crystalline powder.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a nitro group and a propenal group. This combination of functional groups imparts its characteristic reactivity and biological activity.

Identification and Nomenclature

-

IUPAC Name: (2E)-3-(4-nitrophenyl)prop-2-enal[3]

-

Synonyms: p-Nitrocinnamaldehyde, trans-4-Nitrocinnamaldehyde, 3-(4-Nitrophenyl)acrylaldehyde[1][2][3]

-

CAS Number: 49678-08-2 (for the predominantly trans isomer)[1][2][4]

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Physical State | Solid, powder to crystal | [1][2][4] |

| Color | Light yellow to Brown to Dark green | [1][2] |

| Melting Point | 140-143 °C | [1][2][4][5] |

| Boiling Point | 311.6 °C (Predicted) | [1][2][5] |

| Solubility | Very faint turbidity in hot ethanol (B145695) | [1][2] |

| Density | 1.269 g/cm³ (Predicted) | [1][2][5] |

| Flash Point | 151.6 °C | [5] |

| Vapor Pressure | 0.000557 mmHg at 25°C | [5] |

| Refractive Index | 1.617 | [5] |

| LogP | 2.33010 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available, typically run in CDCl₃. |

| ¹³C NMR | Spectra available. |

| Infrared (IR) | Spectra available, showing characteristic peaks for the aldehyde, nitro, and aromatic functional groups. |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the aldol (B89426) condensation of 4-nitrobenzaldehyde (B150856) with acetaldehyde. The following is a general experimental protocol.

Reaction Scheme:

Materials:

-

4-Nitrobenzaldehyde

-

Acetaldehyde

-

Ethanol

-

Water

-

Cesium Carbonate (Cs₂CO₃)

-

Catalyst (e.g., CoCr₂O₄-HNT)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (2 mmol).

-

Add a 3:1 mixture of ethanol (9 mL) and water (3 mL).[7]

-

Add cesium carbonate (2 equivalents) and the catalyst (25 mg).[7]

-

The mixture is then refluxed at 120 °C for 8 hours.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the product is isolated through chromatographic separation.[7]

Purification

The crude this compound can be purified by the following methods:

2.2.1. Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, they can be removed by adding activated charcoal and filtering the hot solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

2.2.2. Column Chromatography

-

Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra.

-

Data Acquisition: Acquire the spectra at room temperature. Tetramethylsilane (TMS) can be used as an internal standard.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for this compound.[3]

-

Instrumentation: A mass spectrometer equipped with an EI source.

-

Data Acquisition: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly as an antimicrobial and antibiofilm agent.

Antibacterial and Antibiofilm Activity

This compound exhibits potent antibacterial and antibiofilm activities against a range of bacteria, including uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus.[4] It has been shown to be more effective than its parent compound, cinnamaldehyde.[4]

The proposed mechanisms of its antibacterial and antibiofilm action include:

-

Inhibition of Biofilm Formation: It effectively inhibits biofilm formation at sub-inhibitory concentrations.[4]

-

Disruption of Cell Motility: It has been observed to inhibit the swimming motility of bacteria, which is a crucial step in biofilm formation.[4]

-

Reduction of Extracellular Polymeric Substance (EPS) Production: EPS is a key component of the biofilm matrix, and its reduction weakens the biofilm structure.[4]

-

Damage to Cell Membranes: Evidence suggests that this compound can damage bacterial cell membranes.[4]

-

Inhibition of Quorum Sensing: It is suggested to interfere with quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm formation in bacteria.[8]

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound in mammalian cells are not yet fully elucidated, studies on its parent compound, cinnamaldehyde, suggest potential interactions with key cellular signaling cascades. It is plausible that this compound may also modulate these pathways, although the specific effects of the nitro-group substitution require further investigation.

Potential pathways include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Cinnamaldehyde has been shown to influence this pathway.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.

-

NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and the immune response. Cinnamaldehyde has been reported to inhibit NF-κB activation.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a versatile compound with well-defined chemical and physical properties. Its significant antibacterial and antibiofilm activities make it a promising candidate for further research in the development of new antimicrobial agents. This guide provides a foundational resource for scientists and researchers to facilitate their work with this compound, from its synthesis and characterization to the investigation of its biological mechanisms. Further studies are warranted to fully elucidate its specific interactions with cellular signaling pathways and to explore its full therapeutic potential.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. rroij.com [rroij.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. as.uky.edu [as.uky.edu]

- 6. Recrystallization [sites.pitt.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 4-Nitrocinnamaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrocinnamaldehyde, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound with the chemical formula C₉H₇NO₃. Its structure consists of a benzene (B151609) ring substituted with a nitro group and a trans-alkene chain bearing an aldehyde functional group. This extended conjugation and the presence of strong electron-withdrawing and electron-donating groups give rise to a distinct spectroscopic signature.

The following sections detail the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for trans-4-nitrocinnamaldehyde, along with the experimental protocols for data acquisition.

Diagram of this compound Structure

A 2D representation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of trans-4-nitrocinnamaldehyde was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.795 | d | 7.5 | Aldehyde proton (-CHO) |

| 8.306 | d | 8.7 | Aromatic protons (ortho to NO₂) |

| 7.763 | d | 8.7 | Aromatic protons (meta to NO₂) |

| 7.565 | d | 16.2 | Vinylic proton (β to CHO) |

| 6.832 | dd | 16.2, 7.5 | Vinylic proton (α to CHO) |

Table 1: ¹H NMR data for trans-4-Nitrocinnamaldehyde in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR data provides information on the carbon framework of the molecule. Due to the limited availability of experimentally assigned ¹³C NMR data for this compound in the public domain, the following are predicted chemical shifts and data from closely related structures like methyl 4-nitrocinnamate. These values should be considered as estimations.

| Chemical Shift (δ, ppm) | Assignment (Predicted) |

| 193.5 | Aldehyde Carbonyl (C=O) |

| 152.1 | Vinylic Carbon (β to CHO) |

| 149.0 | Aromatic Carbon (attached to NO₂) |

| 140.1 | Aromatic Carbon (ipso to vinyl group) |

| 129.5 | Aromatic Carbons (ortho to NO₂) |

| 128.8 | Vinylic Carbon (α to CHO) |

| 124.3 | Aromatic Carbons (meta to NO₂) |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below was obtained from the gas-phase IR spectrum of this compound from the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretch |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi resonance) |

| ~1705 | Aldehyde C=O | Stretch |

| ~1640 | Alkene C=C | Stretch |

| ~1595, ~1470 | Aromatic C=C | Stretch |

| ~1515 | Nitro N-O | Asymmetric Stretch |

| ~1345 | Nitro N-O | Symmetric Stretch |

| ~975 | Trans C-H bend | Out-of-plane bend |

Table 3: Key IR absorption bands for this compound.

UV-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax, nm) | Solvent | Electronic Transition (Tentative) |

| ~320-340 (Estimated) | Ethanol | π → π* |

Table 4: Estimated UV-Vis absorption data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed.

-

The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR: Standard pulse sequences are used to acquire the spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

A generalized workflow for NMR analysis.

ATR-IR Spectroscopy

Sample Preparation:

-

A small amount of solid this compound is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

A generalized workflow for ATR-IR analysis.

UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol) in a volumetric flask.

-

The stock solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-600 nm).

A generalized workflow for UV-Vis analysis.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of this compound.

Integration of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-Nitrocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamaldehyde is a versatile organic compound characterized by the presence of an aromatic nitro group, an α,β-unsaturated aldehyde, and a phenyl ring. This unique combination of functional groups imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, activating the carbon-carbon double bond for nucleophilic attack and modifying the reactivity of the aldehyde. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key transformations, and illustrating reaction pathways and logical relationships through diagrams.

Core Reactivity of this compound

The reactivity of this compound is governed by its three primary functional components: the nitro group, the α,β-unsaturated system, and the aldehyde.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group, a key transformation for the synthesis of various derivatives.

-

α,β-Unsaturated System: The conjugation of the double bond with both the phenyl ring and the carbonyl group makes it susceptible to both 1,2- and 1,4- (conjugate) addition reactions. The electron-withdrawing nitro group further enhances the electrophilicity of the β-carbon, favoring conjugate additions.

-

Aldehyde Group: The aldehyde functionality is a site for nucleophilic attack and can undergo a wide range of reactions, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form larger molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with acetaldehyde (B116499).

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the synthesis of this compound, the enolate of acetaldehyde acts as the nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde.

Reaction Mechanism:

References

An In-depth Technical Guide to the Synthesis of 4-Nitrocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-nitrocinnamaldehyde, a valuable intermediate in organic synthesis and drug discovery. The document details the core precursors, reaction mechanisms, and optimized experimental protocols for the principal synthetic routes. Quantitative data is summarized for comparative analysis, and key transformations are visualized through reaction pathway and workflow diagrams.

Introduction

This compound, with its characteristic α,β-unsaturated aldehyde system and a nitro-substituted aromatic ring, is a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The presence of the electron-withdrawing nitro group significantly influences the reactivity of both the aldehyde and the alkene functionalities, making it a key synthon for a range of molecular architectures. This guide explores the most common and effective methods for its preparation, including the Claisen-Schmidt Condensation, Henry (Nitroaldol) Reaction, Wittig Reaction, and the Heck Reaction.

Core Precursors

The primary precursors for the synthesis of this compound are 4-nitrobenzaldehyde (B150856) and a two-carbon aldehyde equivalent. The choice of the second precursor is dependent on the chosen synthetic pathway.

-

4-Nitrobenzaldehyde: This is the foundational aromatic precursor. It is commercially available and can be synthesized in the laboratory via the oxidation of 4-nitrotoluene (B166481) or the hydrolysis of 4-nitrobenzal bromide.[1][2]

-

Acetaldehyde (B116499) and its Equivalents: For condensation reactions, acetaldehyde is the direct two-carbon source. However, due to its low boiling point and tendency to self-condense, precursors that generate the required enolate or ylide in situ are often employed. Examples include:

-

Acetaldehyde: Used directly in Claisen-Schmidt condensations.

-

Nitromethane: Serves as a methylene (B1212753) component in the Henry reaction, followed by elimination.

-

Ethyl (triphenylphosphoranylidene)acetate or similar phosphonium (B103445) salts: Utilized in the Wittig reaction to form the α,β-unsaturated system.

-

Acrolein or its acetal (B89532): Can be coupled with a 4-nitroaryl halide in the Heck reaction.

-

Synthetic Pathways and Mechanisms

The synthesis of this compound is most commonly achieved through carbon-carbon bond-forming reactions that establish the propenal bridge.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens), such as 4-nitrobenzaldehyde, and an enolizable aldehyde or ketone, in this case, acetaldehyde.[3] The reaction is typically base-catalyzed, proceeding through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the conjugated α,β-unsaturated aldehyde, this compound.

Henry (Nitroaldol) Reaction

The Henry reaction provides an alternative route, starting with 4-nitrobenzaldehyde and a nitroalkane, typically nitromethane.[3] This base-catalyzed reaction forms a β-nitro alcohol. Subsequent dehydration of this intermediate, often under acidic or basic conditions, yields a nitroalkene. While this pathway does not directly produce this compound, it is a crucial method for synthesizing related structures and highlights the reactivity of 4-nitrobenzaldehyde. To arrive at the target molecule, a subsequent reduction of the nitro group and conversion to an aldehyde would be necessary, making this a less direct route.

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds.[3][4] In this case, 4-nitrobenzaldehyde reacts with a phosphorus ylide (a Wittig reagent) derived from a two-carbon phosphonium salt. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene (the cinnamaldehyde (B126680) backbone) and triphenylphosphine (B44618) oxide. The use of a stabilized ylide generally favors the formation of the (E)-isomer of this compound.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of this compound, a 4-nitro-substituted aryl halide (e.g., 4-iodo- or 4-bromonitrobenzene) is coupled with an acrolein equivalent in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as precursor availability, desired yield and purity, reaction conditions, and scalability. The following table summarizes the key parameters of the discussed pathways.

| Parameter | Claisen-Schmidt Condensation | Henry Reaction (indirect) | Wittig Reaction | Heck Reaction |

| Primary Precursors | 4-Nitrobenzaldehyde, Acetaldehyde | 4-Nitrobenzaldehyde, Nitromethane | 4-Nitrobenzaldehyde, Acetaldehyde-derived phosphonium salt | 4-Nitroaryl halide, Acrolein |

| Typical Catalyst/Reagent | Base (NaOH, Cs₂CO₃) | Base | Strong Base (for ylide formation) | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Typical Solvent | Water, Ethanol (B145695) | Varies | THF, DMSO | DMF, Acetonitrile |

| Reaction Temperature | Room Temperature to 120°C | Room Temperature | Varies | 80-140°C |

| Reaction Time | 4 - 8 hours | 18 - 48 hours | 1 - 24 hours | 4 - 48 hours |

| Reported Yield | High (up to 90%)[6] | High (for β-nitro alcohol) | Good to High | Good to Excellent |

Detailed Experimental Protocols

The following protocols are representative examples for each synthetic pathway. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Claisen-Schmidt Condensation

This protocol is adapted from a general procedure for the synthesis of β-aryl enals.[6]

Materials:

-

4-Nitrobenzaldehyde

-

Ethanol

-

Deionized Water

-

Cesium Carbonate (Cs₂CO₃)

-

CoCr₂O₄-HNT catalyst (as described in the reference)

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (2 mmol), ethanol (9 mL), and deionized water (3 mL).

-

To this mixture, add cesium carbonate (2 equivalents) and the CoCr₂O₄-HNT catalyst (25 mg).

-

Fit the flask with a reflux condenser and heat the mixture to 120°C with vigorous stirring for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by chromatographic separation.

Protocol 2: Wittig Reaction (Adapted)

This protocol is adapted from a general procedure for the Wittig reaction.[7]

Materials:

-

(Formylmethyl)triphenylphosphonium chloride (or a similar acetaldehyde ylide precursor)

-

4-Nitrobenzaldehyde

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous THF or DMSO

-

Schlenk flask or flame-dried glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend (formylmethyl)triphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0°C and add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears.

-

Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Wittig Reaction: Dissolve 4-nitrobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Heck Reaction (Adapted)

This protocol is adapted from a general procedure for the Heck reaction of aryl halides with acrolein diethyl acetal.[8]

Materials:

-

4-Iodonitrobenzene or 4-bromonitrobenzene

-

Acrolein diethyl acetal

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Base (e.g., Triethylamine or Sodium Carbonate)

-

Anhydrous DMF or Acetonitrile

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk tube, add 4-iodonitrobenzene (1 equivalent), palladium(II) acetate (catalytic amount, e.g., 2-5 mol%), and triphenylphosphine (2-4 equivalents relative to Pd).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, the base (e.g., triethylamine, 2-3 equivalents), and acrolein diethyl acetal (1.5-2 equivalents).

-

Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Work-up and Hydrolysis: Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

To the crude product, add a solution of 2M HCl and stir at room temperature to hydrolyze the acetal to the aldehyde.

-

Neutralize the solution and extract the final product.

-

Purify by column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Claisen-Schmidt condensation offers a direct and high-yielding route from readily available precursors. The Wittig and Heck reactions provide versatile and powerful alternatives, allowing for a broader range of substrate scope and reaction conditions, albeit sometimes requiring more specialized reagents and stricter reaction control. The choice of the optimal pathway will be dictated by the specific requirements of the research or development project, including scale, purity, cost, and available expertise. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Heck Reaction [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides [organic-chemistry.org]

Solubility of 4-Nitrocinnamaldehyde in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrocinnamaldehyde in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the preparation of chalcone (B49325) derivatives, and for its potential use as a therapeutic agent, for instance, due to its antibiofilm activities.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical processes.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of 4-nitrobenzaldehyde (B150856) in a range of organic solvents at various temperatures. This data was determined using the isothermal saturation method.[2][3] The solubility of 4-nitrobenzaldehyde, and by extension this compound, generally increases with a rise in temperature.[2][3]

Table 1: Mole Fraction Solubility (x10³) of 4-Nitrobenzaldehyde in Various Organic Solvents at Different Temperatures (K) [2][3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate |

| 273.15 | 10.83 | 6.53 | 5.31 | 4.12 | 4.62 | 106.7 | 45.12 |

| 278.15 | 12.91 | 7.92 | 6.45 | 5.01 | 5.61 | 125.1 | 53.87 |

| 283.15 | 15.39 | 9.59 | 7.82 | 6.09 | 6.81 | 146.3 | 64.31 |

| 288.15 | 18.36 | 11.61 | 9.49 | 7.41 | 8.27 | 170.8 | 76.75 |

| 293.15 | 21.91 | 14.06 | 11.54 | 9.02 | 10.05 | 199.1 | 91.54 |

| 298.15 | 26.18 | 17.03 | 14.03 | 11.00 | 12.23 | 231.7 | 109.1 |

| 303.15 | 31.31 | 20.64 | 17.06 | 13.41 | 14.90 | 269.4 | 129.9 |

| 308.15 | 37.49 | 25.04 | 20.75 | 16.35 | 18.16 | 312.8 | 154.6 |

| 313.15 | 44.92 | 30.41 | 25.26 | 19.95 | 22.16 | 362.8 | 183.8 |

Table 2: Mole Fraction Solubility (x10³) of 4-Nitrobenzaldehyde in Other Organic Solvents at Different Temperatures (K) [2][3]

| Temperature (K) | 2-Butanone | Toluene | N,N-Dimethylformamide |

| 273.15 | 78.91 | 8.23 | 211.3 |

| 278.15 | 93.43 | 9.98 | 238.7 |

| 283.15 | 110.3 | 12.09 | 269.8 |

| 288.15 | 130.0 | 14.62 | 305.1 |

| 293.15 | 153.1 | 17.67 | 345.3 |

| 298.15 | 180.1 | 21.32 | 391.0 |

| 303.15 | 211.7 | 25.71 | 442.9 |

| 308.15 | 248.6 | 30.99 | 501.9 |

| 313.15 | 291.8 | 37.34 | 568.9 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A common and reliable method is the isothermal saturation method.

Isothermal Saturation Method for Solubility Determination

This method involves preparing a saturated solution of the solute (this compound) in a given solvent at a constant temperature and then determining the concentration of the solute in the solution.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringes with filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is stirred continuously at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure that the solution is saturated.

-

Sample Withdrawal and Analysis: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles. The withdrawn sample is then immediately diluted with a known volume of a suitable solvent.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: The mole fraction solubility is calculated from the determined concentration and the known masses of the solute and solvent.

This procedure is repeated at different temperatures to obtain temperature-dependent solubility data.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Role in Chalcone Synthesis (Claisen-Schmidt Condensation)

This compound is a key reactant in the Claisen-Schmidt condensation reaction for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[4][5][6][7][8] The solubility of this compound in the reaction solvent (often ethanol) is crucial for the reaction to proceed efficiently.

Caption: Role of this compound in Chalcone Synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 4-Nitrocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred photophysical properties of 4-Nitrocinnamaldehyde. While direct experimental data on the quantum yield and excited-state dynamics of this specific molecule is limited in the current literature, this document compiles available spectroscopic data, information on its synthesis, and a detailed analysis of the photophysical characteristics of structurally related compounds. By examining its derivatives and analogous chemical structures, we can infer the expected photophysical behavior of this compound, providing a valuable resource for researchers in photochemistry, materials science, and drug development. This guide also includes detailed experimental protocols for the determination of key photophysical parameters, enabling further investigation into this and similar compounds.

Introduction

This compound, with the chemical formula C₉H₇NO₃, is an aromatic aldehyde that possesses a unique electronic structure arising from the conjugation of a phenyl ring, an unsaturated aldehyde group, and a strongly electron-withdrawing nitro group.[1] This "push-pull" type architecture often leads to interesting photophysical properties, including the potential for fluorescence and complex excited-state dynamics. Understanding these properties is crucial for a variety of applications, from the design of novel photoactive materials and sensors to the development of photosensitizers in therapeutic contexts.

This guide aims to consolidate the existing knowledge on this compound and provide a predictive framework for its photophysical behavior based on the study of its derivatives and related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enal | [1] |

| Synonyms | p-Nitrocinnamaldehyde, trans-4-Nitrocinnamaldehyde | [1] |

| CAS Number | 1734-79-8 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 140-143 °C | |

| Solubility | Very faint turbidity in hot EtOH, Insoluble in water | [2] |

Synthesis of this compound

This compound can be synthesized via an aldol (B89426) condensation reaction between 4-nitrobenzaldehyde (B150856) and acetaldehyde (B116499). A general procedure is as follows:

In a round bottom flask, 4-nitrobenzaldehyde and acetaldehyde are reacted in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695) or a water-ethanol mixture. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, this compound, can then be isolated and purified by standard techniques such as filtration and recrystallization.[3]

Spectroscopic Properties

UV-Visible Absorption

The UV-Visible absorption spectrum of this compound is characterized by a broad absorption band in the range of 250–370 nm.[4] This absorption is attributed to π–π* electronic transitions within the conjugated system of the molecule. The presence of the nitro group and the extended conjugation of the cinnamaldehyde (B126680) backbone contribute to the position and intensity of this absorption.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key vibrational bands include those for the carbonyl (C=O) stretch of the aldehyde, the C=C stretch of the alkene, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum exhibits characteristic signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond. The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the olefinic carbons, and the aromatic carbons.[5]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ).[1]

Photophysical Properties and Quantum Yield: An Inferential Analysis

Expected Fluorescence Properties

Aromatic compounds with carbonyl groups, such as aldehydes, often exhibit low fluorescence quantum yields. This is because the n→π* transition of the carbonyl group can provide an efficient pathway for non-radiative decay, including intersystem crossing to the triplet state.[6]

Furthermore, the presence of a nitro group is well-known to quench fluorescence. The heavy atom effect of the nitro group can enhance spin-orbit coupling, promoting intersystem crossing from the singlet excited state to the triplet state, thereby reducing the fluorescence quantum yield.[6] Molecules with nitro groups are also susceptible to predissociation, where the excitation energy is dissipated through bond cleavage.[6]

Studies on Schiff bases derived from this compound have shown that these compounds do exhibit photoluminescence. The emission spectra are attributed to π-bond interactions within the conjugated system, with some derivatives showing broad or dual emission peaks resulting from intra-ligand charge transfer.[4] This suggests that while the quantum yield of this compound itself is likely to be low, it is not necessarily non-emissive.

Chalcone derivatives, which share the cinnamoyl backbone, can be highly fluorescent, especially those with electron-donating and electron-withdrawing groups that create a "push-pull" system.[7][8] While this compound has a strong electron-withdrawing group, it lacks a strong electron-donating group, which may limit its potential for a high quantum yield.

Inferred Excited-State Dynamics

The excited state of this compound is expected to have a complex deactivation pathway. Following photoexcitation to the S₁ (π,π*) state, several processes can occur:

-

Fluorescence: Radiative decay back to the ground state (likely with low efficiency).

-

Internal Conversion: Non-radiative decay to the ground state.

-

Intersystem Crossing: Transition to the triplet manifold (T₁), which is expected to be a significant pathway due to the nitro group.

-

Photochemical Reactions: The excited state may undergo isomerization or other photochemical reactions.

Transient absorption spectroscopy would be a critical technique to elucidate these dynamics by observing the formation and decay of excited-state species, such as the triplet state.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

A suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure UV-Vis Spectra: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R × (m_S / m_R) × (n_S² / n_R²)

where:

-

Φ_R is the quantum yield of the reference standard.

-

m_S and m_R are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively.

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states.

Instrumentation:

-

A femtosecond or picosecond laser system to generate both the pump and probe pulses.

-

An optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.

-

A white-light generation setup for the probe pulse.

-

A detector (e.g., a CCD camera or photodiode array) to measure the probe light intensity.

-

A delay line to control the time delay between the pump and probe pulses.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent in a cuvette. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.

-

Pump-Probe Measurement:

-

The pump pulse excites the sample to its excited state.

-

The probe pulse, which is a broadband white-light continuum, passes through the sample at a specific time delay after the pump pulse.

-

The change in the absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Analysis: The transient absorption data is typically presented as a 2D plot of change in absorbance (ΔA) versus wavelength and time. By analyzing the decay kinetics at different wavelengths, the lifetimes of the transient species (e.g., the excited singlet state and the triplet state) can be determined.

Visualizations

Caption: Workflow for Relative Quantum Yield Determination.

Caption: Workflow for Transient Absorption Spectroscopy.

Conclusion

This compound represents an intriguing molecule from a photophysical perspective due to its conjugated π-system and the presence of a strong electron-withdrawing nitro group. While direct experimental data on its quantum yield and excited-state dynamics are currently scarce, this technical guide has provided a comprehensive overview of its known properties and a predictive analysis based on related compounds. The presence of the nitro group is expected to lead to a low fluorescence quantum yield and a significant population of the triplet state via intersystem crossing. The detailed experimental protocols provided herein offer a clear pathway for researchers to experimentally determine these crucial photophysical parameters, thereby filling the current knowledge gap and enabling the further exploration of this compound and its derivatives for various applications in science and technology.

References

- 1. This compound | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(49678-08-2) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Electronic Structure of 4-Nitrocinnamaldehyde: A Guide for Researchers

Introduction

4-Nitrocinnamaldehyde, a derivative of cinnamaldehyde (B126680), is a molecule of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its electronic structure. Understanding the distribution of electrons, the nature of its molecular orbitals, and its reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical calculation of the electronic structure of this compound, primarily focusing on methodologies rooted in Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.

Core Computational Methodologies: The DFT Approach

The theoretical investigation of the electronic properties of this compound is predominantly carried out using Density Functional Theory (DFT). This quantum mechanical modeling method is favored for its balance of accuracy and computational efficiency in studying medium-sized organic molecules.

Experimental Protocols

A typical computational protocol for analyzing the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical; a common and robust choice is the 6-311+G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory.[1] This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1]

-

Electronic Property Calculations: Once a stable geometry is confirmed, a series of calculations are performed to elucidate the electronic properties. These include:

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability.[4]

-

The following diagram illustrates the general workflow for these theoretical calculations.

Caption: A flowchart of the typical computational procedure.

Analysis of Electronic Structure

The following sections detail the key electronic properties of this compound as determined by theoretical calculations.

Molecular Geometry

The optimized molecular structure of this compound reveals a planar conformation for the phenyl ring and the propenal side chain, a result of the extensive π-conjugation across the molecule. The nitro group is also found to be coplanar with the phenyl ring, maximizing electronic communication.

The diagram below depicts the optimized structure of this compound with a standard atom numbering scheme.

Caption: Molecular structure of this compound.

Quantitative data for key bond lengths and angles from a representative DFT calculation are summarized in the table below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| C4-N10 | 1.48 | |

| N10-O11 | 1.23 | |

| C1-C7 | 1.47 | |

| C7=C8 | 1.35 | |

| C8-C9 | 1.46 | |

| C9=O13 | 1.22 | |

| Bond Angles (°) | C3-C4-N10 | 118.5 |

| O11-N10-O12 | 124.0 | |

| C1-C7-C8 | 126.0 | |

| C7-C8-C9 | 121.0 | |

| C8-C9-O13 | 125.0 | |

| Note: These are representative values and may vary slightly depending on the level of theory and basis set used. |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. Key vibrational modes for this compound include the C=O stretch of the aldehyde group, the asymmetric and symmetric stretching of the nitro group, the C=C stretching of the alkene and aromatic ring, and various C-H bending and stretching modes. The table below lists some of the most characteristic calculated vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic and Vinylic C-H stretch |

| ~2850, ~2750 | Aldehydic C-H stretch |

| ~1700 | C=O (aldehyde) stretch |

| ~1625 | C=C (alkene) stretch |

| ~1590, ~1480 | C=C (aromatic) stretch |

| ~1520 | NO₂ asymmetric stretch |

| ~1345 | NO₂ symmetric stretch |

| Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data. |

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is typically localized over the cinnamaldehyde moiety, including the phenyl ring and the propenal side chain, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the conjugated system, highlighting these areas as susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's reactivity.[2] A smaller gap suggests higher reactivity and lower kinetic stability. The presence of the electron-withdrawing nitro group and the extended conjugation in this compound leads to a relatively small HOMO-LUMO gap.

| Parameter | Energy (eV) |

| HOMO | -7.5 to -6.5 |

| LUMO | -3.5 to -2.5 |

| ΔE (LUMO-HOMO) | 4.0 to 4.5 |

| Note: These are typical energy ranges from DFT calculations. |

The following diagram conceptually illustrates the interaction between the HOMO of a donor molecule and the LUMO of an acceptor, a fundamental concept in chemical reactivity.

Caption: Interaction of frontier molecular orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative regions (shown in red and yellow) are localized around the oxygen atoms of the nitro and aldehyde groups, indicating these are the most likely sites for electrophilic attack. The positive regions (blue) are typically found around the hydrogen atoms of the aromatic ring and the propenal chain, suggesting these areas are susceptible to nucleophilic interactions. The MEP analysis confirms the insights gained from the HOMO-LUMO analysis regarding the reactive sites of the molecule.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper understanding of the intramolecular charge transfer and delocalization of electron density.[4] For this compound, NBO analysis reveals strong hyperconjugative interactions between the π orbitals of the phenyl ring and the propenal chain, as well as with the p-orbitals of the nitro group. These interactions contribute significantly to the stability of the molecule and the delocalization of electron density across the entire π-system. The analysis also quantifies the charge transfer from the cinnamaldehyde moiety to the electron-withdrawing nitro group.

Conclusion

Theoretical calculations, particularly those based on Density Functional Theory, offer a powerful toolkit for elucidating the intricate electronic structure of this compound. The computational data on its optimized geometry, vibrational modes, frontier molecular orbitals, and charge distribution provide invaluable insights into its stability, reactivity, and potential interaction with biological targets. This in-depth understanding is crucial for the rational design and development of new drugs and materials based on the this compound scaffold. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field.

References

Unveiling the Three-Dimensional Architecture of 4-Nitrocinnamaldehyde Derivatives: A Technical Guide to Crystal Structure Analysis

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystal structure analysis of 4-nitrocinnamaldehyde derivatives. It offers a comprehensive overview of experimental protocols, data presentation, and the visualization of key processes, crucial for understanding the structure-activity relationships of this important class of compounds.

Derivatives of this compound are a subject of significant scientific interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating their mechanisms of action and for the rational design of new, more potent therapeutic agents. X-ray crystallography stands as the definitive method for determining these intricate molecular structures.[2]

This technical guide focuses on a specific derivative, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a nitro-substituted chalcone, to illustrate the process of crystal structure analysis. The synthesis, crystallographic data, and experimental procedures are detailed, providing a practical framework for researchers in the field.

Data Presentation: Crystallographic Insights into a this compound Derivative

The crystal structure of (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one provides valuable information about its molecular geometry and intermolecular interactions. The compound crystallizes in the triclinic centrosymmetric space group P-1.[3] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀N₂O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.335(3) |

| b (Å) | 8.454(3) |

| c (Å) | 11.234(4) |

| α (°) | 98.67(3) |

| β (°) | 96.54(3) |

| γ (°) | 104.23(3) |